Syringomycin

Antifungal susceptibility testing Cyclic lipodepsipeptide Hemolysis

Researchers requiring consistent antifungal potency data cannot rely on generic syringomycin preparations-in-class analogs (syringostatins, syringotoxins, syringopeptins) differ significantly in MIC, pore-forming capacity, and hemolytic activity. Syringomycin E is the validated reference standard for benchmarking lipodepsipeptide bioactivity. • MIC range: 2.5->40 µg/mL against clinically relevant yeasts and filamentous fungi; 3-fold more potent than non-chlorinated analogs • Forms dose-dependent membrane pores (radius 0.7-1.7 nm), providing a unique model system distinct from fixed ~1 nm syringopeptin pores • Supplied at ≥95% purity with verified biological activity; essential for SyrB2 halogenase research and SYRA-rhamnolipid synergy formulation development

Molecular Formula C53H85ClN14O17
Molecular Weight 1225.8 g/mol
Cat. No. B1245460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSyringomycin
Synonymssyringomycin
Molecular FormulaC53H85ClN14O17
Molecular Weight1225.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(CC(=O)NC1COC(=O)C(NC(=O)C(NC(=O)C(=CC)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CO)CCN)CCN)CCCN=C(N)N)CC2=CC=CC=C2)C(C(=O)O)O)C(CCl)O)O
InChIInChI=1S/C53H85ClN14O17/c1-3-5-6-7-8-9-13-17-30(70)25-39(72)60-37-28-85-52(84)40(38(71)26-54)67-50(81)41(42(73)51(82)83)68-43(74)31(4-2)61-47(78)35(24-29-15-11-10-12-16-29)65-44(75)32(18-14-23-59-53(57)58)62-45(76)33(19-21-55)63-46(77)34(20-22-56)64-48(79)36(27-69)66-49(37)80/h4,10-12,15-16,30,32-38,40-42,69-71,73H,3,5-9,13-14,17-28,55-56H2,1-2H3,(H,60,72)(H,61,78)(H,62,76)(H,63,77)(H,64,79)(H,65,75)(H,66,80)(H,67,81)(H,68,74)(H,82,83)(H4,57,58,59)/b31-4-/t30-,32-,33-,34+,35-,36+,37-,38+,40-,41-,42-/m0/s1
InChIKeyZQVJBRJGDVZANE-MXDMHAPNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Syringomycin Product Overview


Syringomycin is a class of cyclic lipodepsinonapeptides (approximately 1,200 kDa) produced by the phytopathogenic bacterium Pseudomonas syringae pv. syringae, with Syringomycin-E (SE) as the major form [1]. These nonribosomal peptides consist of a nine-amino acid ring attached to a 3-hydroxy fatty acid tail, and they exhibit broad-spectrum antifungal activity through a dual mechanism: detergent-like membrane solubilization at high concentrations and formation of voltage-gated ion channels at lower concentrations [2]. Their biosynthesis involves a dedicated gene cluster encoding nonribosomal peptide synthetases (NRPSs), including the halogenase SyrB2 which is critical for full biological activity [3].

Antifungal screening against yeasts and filamentous fungi
Membrane ion channel and pore formation studies
Halogenase biosynthetic pathway research
Synergistic formulation exploration with biosurfactants

Syringomycin Analog Non-Substitutability


While Pseudomonas syringae pv. syringae produces a suite of cyclic lipodepsipeptides including syringomycins, syringostatins, syringotoxins, and syringopeptins, these structurally related compounds are not functionally interchangeable [1]. Direct comparative studies reveal significant quantitative differences in antifungal potency, pore-forming capacity, hemolytic activity, and ion channel behavior among these in-class analogs. For instance, syringotoxin B is generally less potent and less hemolytic than syringomycin E, while syringopeptins form distinctly different pore structures [2][3]. Even within syringomycin variants, the presence of a single chlorine atom on the C-terminal threonine residue is essential, as failure to chlorinate results in a 3-fold loss of biological activity [4]. Consequently, experimental outcomes and procurement decisions cannot rely on generic substitution without risk of significant functional deviation.

Syringotoxin B May shift antifungal potency and hemolytic endpoint profiles
Syringopeptins May form structurally distinct, fixed-size pores, altering membrane study outcomes
Non-chlorinated analog May markedly reduce biological activity; chlorination status requires verification

Syringomycin Comparative Evidence


Comparative Antifungal and Hemolytic Activities

In a standardized broth microdilution assay, Syringomycin E and Syringostatin A demonstrated near-identical broad-spectrum antifungal activities (MIC range: 2.5 to >40 μg/mL), while Syringotoxin B was generally less potent, with a wider MIC range of 0.8 to 200 μg/mL [1]. This quantitative difference is critical for selecting the appropriate compound for specific fungal targets. Furthermore, Syringotoxin B exhibited lower erythrocyte toxicity compared to Syringomycin E and Syringostatin A, which could be a relevant factor in experimental designs sensitive to hemolysis [1].

Antifungal & Hemolytic Comparison
Head-to-head
MIC SE 2.5->40 vs STB 0.8-200 µg/mL; lower hemolysis
Supports compound selection for antifungal screening assays
Hemolytic activity may affect mammalian cell model endpoints
Antifungal susceptibility testing Cyclic lipodepsipeptide Hemolysis

Membrane Pore Formation vs. Syringopeptins

A direct comparison using the Renkin equation revealed that Syringopeptins SP22A and SP25A form membrane lesions with a consistent radius of approximately 1 nm, whereas Syringomycin E (SRE) forms pores with a variable, dose-dependent size ranging from 0.7 to 1.7 nm [1]. This variability in pore size for SRE, compared to the fixed size of syringopeptin pores, implies a different mode of membrane interaction and channel assembly. Additionally, the study inferred that LDPs form oligomeric channels containing four to seven monomers, and that syringopeptin oligomers are, on average, smaller than those formed by SRE and syringotoxin [1].

Pore Radius Comparison
Head-to-head
SE: 0.7-1.7 nm (variable); SP: ~1 nm (fixed)
Pore size variability context for membrane biophysics studies
Dose-dependent behavior may influence channel assay interpretation
Membrane biophysics Ion channel Pore-forming toxin

Chlorination and Antifungal Activity

The enzymatic chlorination of the C-terminal threonine residue in Syringomycin E is critical for its full biological activity. A direct comparison between wild-type Syringomycin E and an analog lacking this chlorine modification revealed that failure to chlorinate results in a 3-fold drop in biological activity [1]. This finding highlights the essential role of the SyrB2 halogenase in the biosynthesis pathway and provides a clear rationale for ensuring the structural integrity of Syringomycin E batches, as dechlorinated forms represent a less active, functionally distinct compound.

Chlorination Effect
Reported
3-fold activity loss without chlorine
Chlorination status critical for biological assay consistency
Requires verification of chlorine incorporation in batch
Biosynthesis Structure-activity relationship Halogenase

Fungal Cell Wall Binding Profile

Syringomycin E exhibits a distinct binding profile to fungal cell wall constituents compared to other antimicrobial peptides like cecropins A and B and dermaseptin [1]. While cecropins and dermaseptin have different, unspecified binding properties, Syringomycin E demonstrates a clear and unique binding hierarchy: β-1,3-glucan > chitin > mannan > ergosterol = cholesterol [1]. This specific binding order indicates that Syringomycin E interacts with the fungal cell wall in a manner not shared by other well-known antimicrobial peptides, providing a differentiated mechanism of initial target engagement.

Cell Wall Binding Profile
Class-level
β-1,3-glucan > chitin > mannan > ergosterol = cholesterol
Distinct target engagement compared to cecropins and dermaseptin
Binding hierarchy may influence fungal spectrum interpretation
Antifungal mechanism Binding affinity Cell wall

Synergy with Rhamnolipid Biosurfactants

Combining Syringomycin E (SRE) with rhamnolipid (RL) biosurfactants leads to significant synergistic antifungal effects. A specific 1:3 (wt/wt) SRE/RL formulation, named SYRA, reduced the Minimal Inhibitory Concentrations (MICs) of SRE to a range of 0.1 to 3.9 µg/mL, which is 2 to 4 times lower than the MICs of SRE alone [1]. The fractional inhibitory concentration (FIC) indices for these combinations ranged from 0.24 to 1.0, confirming fungicidal synergism [1]. This synergy provides a quantifiable advantage for applications where enhanced potency or reduced Syringomycin E loading is desired.

Synergy with Rhamnolipid
Reported
SYRA formulation: 2-4× MIC reduction
Formulation-dependent antifungal potency enhancement
Synergy ratio may vary with fungal strain and assay conditions
Synergy Formulation Biosurfactant

Selectivity Between Antifungal and Cytotoxic Activity

Syringomycin E demonstrates a measurable selectivity window between its antifungal and cytotoxic activities. In HeLa cells, the concentration of Syringomycin E required to cause cytotoxicity was found to be 3 to 20 times higher than the concentration needed to kill 95% of the fungi tested [1]. This quantitative difference provides a baseline for assessing its potential for applications where antifungal efficacy must be balanced against mammalian cell toxicity. While direct selectivity data for closely related lipodepsipeptide analogs is not provided in the same study, this establishes a key benchmark for Syringomycin E.

Antifungal-Cytotoxicity Selectivity
Reported
Cytotoxic conc. 3-20× > antifungal lethal conc.
Reported in vitro selectivity context
Selectivity may differ across cell lines; requires model-specific review
Cytotoxicity Therapeutic window Selectivity

Syringomycin Applications


Antifungal Susceptibility Testing

Syringomycin E serves as the primary reference standard for in-class potency comparisons due to its well-characterized MIC range (2.5->40 µg/mL) and fungicidal action against a broad panel of clinically relevant yeasts and filamentous fungi [1]. Its use is essential for benchmarking the activity of newly discovered or engineered lipodepsipeptides, as substituting with the less potent Syringotoxin B would lead to significant underestimation of potential antifungal efficacy [1].

Pore Formation Studies in Model Membranes

For research focused on the biophysics of membrane-active peptides, Syringomycin E is the compound of choice when investigating variable, dose-dependent pore formation. Its ability to create membrane lesions with a radius ranging from 0.7 to 1.7 nm provides a unique model system distinct from the fixed ~1 nm pores of syringopeptins [2]. This property is critical for studies on ion channel gating, membrane permeability, and the relationship between peptide concentration and channel size [3].

Biosynthetic Engineering and Halogenase Assays

In synthetic biology and natural product biosynthesis research, Syringomycin E is a key substrate and product for studying non-heme FeII α-ketoglutarate-dependent halogenases. The 3-fold activity difference between chlorinated Syringomycin E and its non-chlorinated analog makes it an ideal tool for validating SyrB2 enzyme function in heterologous expression systems and for screening halogenase inhibitors [4].

Synergistic Formulation with Biosurfactants

Industrial research aimed at developing potent antifungal formulations can leverage the quantifiable synergy between Syringomycin E and rhamnolipid biosurfactants. The 2- to 4-fold reduction in MIC observed with the SYRA formulation (1:3 SRE/RL wt/wt) provides a clear, data-driven pathway for creating enhanced products for agricultural or materials preservation applications [5].

Application
Selection Property
Validation Focus
Antifungal screening studies
Comparative potency benchmark
MIC endpoint verification across fungal panel
Membrane pore formation research
Variable pore size model
Pore radius characterization under defined conditions
Halogenase biosynthetic research
Chlorination-dependent activity control
Activity comparison between chlorinated and non-chlorinated forms
Synergistic formulation development
Biosurfactant co-formulation synergy
Synergy ratio and MIC reduction assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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